molecular formula C10H12N2O B13608302 2-(1-methyl-1H-indazol-3-yl)ethan-1-ol

2-(1-methyl-1H-indazol-3-yl)ethan-1-ol

Cat. No.: B13608302
M. Wt: 176.21 g/mol
InChI Key: NWBJZDKKRJFGSH-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indazol-3-yl)ethan-1-ol is a chemical compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indazol-3-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzyl alcohol with methylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 2-(1-methyl-1H-indazol-3-yl)ethanone.

    Reduction: Formation of 2-(1-methyl-1H-indazol-3-yl)ethanamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(1-methyl-1H-indazol-3-yl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indazol-3-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-yl)ethan-1-ol: A structurally similar compound with a hydroxyl group attached to an indole ring.

    2-(1H-Imidazol-1-yl)ethanol: Another similar compound with an imidazole ring instead of an indazole ring.

Uniqueness

2-(1-methyl-1H-indazol-3-yl)ethan-1-ol is unique due to the presence of the indazole ring, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of compounds with unique biological activities and material properties.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(1-methylindazol-3-yl)ethanol

InChI

InChI=1S/C10H12N2O/c1-12-10-5-3-2-4-8(10)9(11-12)6-7-13/h2-5,13H,6-7H2,1H3

InChI Key

NWBJZDKKRJFGSH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CCO

Origin of Product

United States

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